(1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol
Description
Properties
IUPAC Name |
1,8a-dihydroimidazo[1,2-a]pyridin-3-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-6-7-5-9-8-3-1-2-4-10(7)8/h1-5,8-9,11H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEBIHQSRVQVJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2NC=C(N2C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717323 | |
| Record name | (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201785-11-6 | |
| Record name | (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization with Phanacylbromide Intermediates
A two-stage synthesis reported by involves:
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Stage 1 : Reaction of 4-methylacetophenone-derived phanacylbromide (45 g) with aminomethylpyridine in methanol (135 mL) at 0–5°C, catalyzed by AlCl₃ (2.24 g). This yields 6-methyl-2-para-tolyl-3,8-dihydroimidazo[1,2-a]pyridine as a key intermediate (98% purity, m.p. 153–156°C).
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Stage 2 : Mannich reaction of the intermediate with 2-amino-4-methylpyridine (5.66 g) and paraformaldehyde (2.33 mL) in glacial acetic acid. This introduces the hydroxymethyl group at the 3-position, achieving 98.9% HPLC purity after toluene recrystallization.
Direct Hydroxymethylation via Mannich Reactions
The Mannich reaction is pivotal for introducing the methanol moiety. Optimized conditions from include:
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Solvent : Glacial acetic acid (8.5 mL per 5 g substrate)
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Reagents : Paraformaldehyde (1.2 eq) and heterocyclic amines (1.1 eq)
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Temperature : Reflux at 110°C for 6–8 hours
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Yield : 72–85% after purification
This method avoids protection-deprotection steps, as the acetic acid medium stabilizes the hydroxymethyl group during reaction.
Alternative Routes from Fused-Ring Precursors
Patent CN117069724A discloses a method using sodium bicarbonate (3 eq) in dimethyl sulfoxide (DMSO) to cyclize bromo-substituted precursors:
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Substrate : 2-bromo-1-(pyridin-2-yl)ethanol (10 mmol)
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Base : NaHCO₃ (30 mmol)
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Conditions : 80°C for 12 hours under argon
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Workup : Extraction with ethyl acetate (3 × 50 mL), drying over Na₂SO₄, and silica gel chromatography
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Yield : 68%
This route highlights the role of polar aprotic solvents in enhancing cyclization efficiency.
Comparative Analysis of Synthetic Methods
The phanacylbromide route offers higher scalability but requires stringent temperature control, while the DMSO method simplifies purification at the expense of longer reaction times.
Critical Factors in Process Optimization
Solvent Selection
Catalytic Systems
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AlCl₃ : Used in sub-stoichiometric amounts (5 mol%) to activate phanacylbromides.
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NaHCO₃ : Provides mild basic conditions for dehydrohalogenation without side reactions.
Scalability and Industrial Feasibility
The Mannich-based approach from is most amenable to scale-up, with demonstrated yields >80% at 100 g batches. Key considerations include:
Chemical Reactions Analysis
Types of Reactions: (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
(1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- The position of the hydroxymethyl group significantly impacts molecular interactions. For example, compound 12 features -CH₂OH on a phenyl ring rather than the imidazo core, reducing direct electronic effects on the heterocycle.
- Electron-withdrawing groups (e.g., -Cl, -NO₂) in compound 12 and the dichloro derivative improve metabolic stability but may increase toxicity .
- Aromatic substituents (naphthyl, thiophenyl) at C2 enhance steric bulk and alter electronic profiles, affecting reactivity in regioselective arylation reactions .
Key Observations :
Key Observations :
- The hydroxymethyl group may enhance solubility, improving bioavailability compared to halogenated analogs.
- Nitro and sulfonyl groups in compound 12 contribute to potent antitrypanosomal effects, suggesting that electron-withdrawing groups enhance antiparasitic activity.
Biological Activity
(1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound this compound features an imidazo-pyridine framework which is known for its diverse biological activities. The structure can be represented as follows:
The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. Research indicates that it may modulate various signaling pathways, contributing to its pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives, including this compound. For instance:
- In vitro studies demonstrated that this compound can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Specific IC50 values indicate effective concentrations needed for significant inhibition.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 15.4 | Apoptosis induction |
| MCF-7 (breast cancer) | 12.7 | Cell cycle arrest |
Antimicrobial Activity
The compound has shown promising antimicrobial activity against various pathogens. In particular:
- Gram-positive and Gram-negative bacteria : Studies indicate that it exhibits significant bactericidal activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Antiparasitic Effects
Research has also explored the antiparasitic properties of this compound:
- Trypanosoma cruzi : The compound has been evaluated for its efficacy against Chagas disease with promising results in inhibiting parasite growth.
Case Studies
Several case studies have reported on the biological efficacy of this compound:
- Study on Cancer Cell Lines : A comprehensive study assessed the impact of this compound on various cancer cell lines and demonstrated a dose-dependent inhibition of cell proliferation.
- Antimicrobial Screening : A series of experiments tested the compound against common bacterial strains and revealed a broad spectrum of activity.
- In Vivo Studies : Animal models have shown that administration of the compound led to significant reductions in tumor size and parasite load in treated subjects.
Q & A
Q. What are the established synthetic routes for (1,8a-dihydroimidazo[1,2-a]pyridin-3-yl)methanol, and how are intermediates characterized?
- Methodological Answer : A common approach involves reductive amination or borohydride reduction of imidazo[1,2-a]pyridine carbaldehyde precursors. For example, sodium borohydride in methanol at 5–10°C reduces Schiff base intermediates (e.g., N-aryl methanimines) to yield amino-methyl derivatives, achieving ~56–75% yields after recrystallization . Key intermediates are characterized via:
Q. How can researchers validate the purity and structural integrity of this compound derivatives?
- Methodological Answer : Multi-technique validation is critical:
- Chromatography : TLC/HPLC to assess purity (>95% by area normalization).
- Thermal Analysis : Melting point consistency (e.g., 165–178°C for related derivatives) .
- Advanced Spectrometry : High-resolution mass spectrometry (HRMS) for exact mass confirmation (e.g., ±1 ppm error) .
Advanced Research Questions
Q. What strategies optimize the regioselective functionalization of the imidazo[1,2-a]pyridine scaffold for enhanced bioactivity?
- Methodological Answer :
- Lewis Acid Catalysis : Friedel-Crafts acylation at the C-3 position using AlCl₃ or FeCl₃ improves regioselectivity and yield (>80%) .
- Substituent Effects : Electron-donating groups (e.g., methyl, methoxy) on the aryl ring enhance stability and modulate antimicrobial activity .
- Computational Modeling : DFT studies predict charge distribution and reactive sites, guiding synthetic modifications (e.g., substituent placement for H-bonding interactions) .
Q. How can contradictory spectral data for imidazo[1,2-a]pyridine derivatives be resolved during structural elucidation?
- Methodological Answer :
- 2D NMR : COSY and NOESY distinguish overlapping signals (e.g., diastereotopic protons in dihydroimidazo rings) .
- X-ray Crystallography : Resolves ambiguities in tautomeric forms or stereochemistry (e.g., confirming tetrahydroimidazo[1,2-a]pyridine chair conformations) .
- Isotopic Labeling : ¹³C-labeled precursors clarify carbon environments in complex spectra .
Q. What in vitro methodologies are suitable for evaluating the antimicrobial efficacy of this compound derivatives?
- Methodological Answer :
- MIC Assays : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- Time-Kill Studies : Assess bactericidal kinetics (e.g., 99.9% reduction in CFU/mL within 24 hours).
- Synergy Testing : Check interactions with β-lactams or fluoroquinolones using fractional inhibitory concentration (FIC) indices .
Handling and Safety Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
